(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(2-methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7H,2-5,9H2,1H3 |
InChI Key |
YMPCKZIBNHNYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC12CC(OC2)CN |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Brominated Cyclopentyl Ketone Derivatives
The initial step involves bromination of cyclopentyl ketones bearing aromatic substituents, such as p-methylphenyl or p-methoxyphenyl groups, to produce 1-bromocyclopentyl derivatives. This process typically employs bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity and prevent overbromination.
Cyclopentyl ketone + Br2 → 1-bromocyclopentyl ketone
Step 2: Formation of the Epoxyether
Treatment of the bromoketone with dry sodium methoxide induces nucleophilic substitution, leading to the formation of an epoxide intermediate, specifically 2-methoxy-2-(aryl)-1-oxaspiro[2.4]heptane.
Bromoketone + NaOCH3 → 2-methoxy-2-(aryl)-oxaspiro[2.4]heptane
Step 3: Nucleophilic Attack with Methylamine
The epoxyether undergoes nucleophilic ring-opening when treated with methylamine, preferably in an autoclave at elevated temperatures (~130°C), to produce the corresponding aminoalkyl derivative, such as (1-methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine .
Epoxyether + CH3NH2 → this compound
Note: The methylamine acts as both nucleophile and amine source, resulting in the amino-functionalized spiro compound.
Alternative Approach: Direct Amination of the Spirocyclic Ketone
An alternative route involves starting from pre-formed spirocyclic ketones, such as 5-oxaspiro[2.4]heptan-6-one , and performing selective reductive amination or nucleophilic substitution to introduce the methylamine group at the 6-position.
Methodology:
- Reduction of the ketone to the corresponding alcohol using sodium borohydride.
- Reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the target amino compound.
5-Oxaspiro[2.4]heptan-6-one + CH3NH2 + NaBH3CN → this compound
Advantages:
- Avoids multi-step bromination and epoxidation.
- Potentially higher selectivity and yield.
Key Data and Reaction Conditions
| Step | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|
| Bromination | Bromine or NBS | Room temperature, controlled addition | Selective bromination at the 1-position |
| Epoxide formation | Sodium methoxide | Reflux in methanol or ethanol | Formation of stable epoxyether |
| Nucleophilic attack | Methylamine | 130°C in autoclave, 10-20 hours | High conversion to amino spiro compound |
| Purification | Distillation or recrystallization | Standard techniques | Purity >98% |
Research Findings and Data Tables
Reaction Yields and Melting Points
Reaction Conditions Summary
- Bromination: NBS, CCl4, room temperature
- Epoxidation: Sodium methoxide, reflux
- Amination: Methylamine, 130°C, autoclave, 10-20 hours
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes compounds with spirocyclic frameworks and functional group similarities:
Pharmacological and Functional Differences
- Anticonvulsant Activity : Sulfonamide derivatives of diazaspiro[2.4]heptane (e.g., compound 8f in ) exhibit potent anticonvulsant effects in maximal electroshock (MES) models, attributed to sulfonamide groups enhancing blood-brain barrier penetration. In contrast, the target compound lacks such substituents, suggesting reduced CNS activity.
- Halogenation Effects: Fluorination in 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride may improve metabolic stability compared to the non-halogenated target compound.
- Stereochemical Complexity : rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) demonstrates how stereochemistry and benzyl groups influence receptor interactions, though its bioactivity remains unexplored.
Physicochemical Properties
- Collision Cross Section (CCS): The target compound’s CCS values (128.0–139.2 Ų) suggest moderate polarity, comparable to azaspiro analogs like (S)-(5-azaspiro[2.4]heptan-6-yl)methanol (unreported CCS) .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The diazaspiro-sulfonamide hybrids highlight the importance of heteroatom placement and substituents in bioactivity. The target compound’s amine group offers a site for derivatization to explore similar effects.
- Computational Predictions : Methods for similarity comparison (e.g., Tanimoto coefficients, pharmacophore mapping ) could prioritize analogs for synthesis, though biological responses may diverge despite structural parallels.
- Unmet Needs: Limited data on the target compound’s pharmacokinetics or toxicity necessitates experimental validation.
Biological Activity
(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine, with CAS number 2060063-03-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is often associated with unique biological properties. The oxaspiro framework contributes to its interaction with biological targets.
Research indicates that compounds with spirocyclic structures can exhibit various mechanisms of action, such as:
- Inhibition of Enzymatic Activity : Spiro compounds often act as enzyme inhibitors, affecting pathways critical for cellular function.
- Modulation of Receptor Activity : These compounds may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays and studies. Key findings include:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against a range of bacterial strains.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 1.95 |
| S. aureus | 3.12 |
| P. aeruginosa | 2.50 |
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound exhibits antimicrobial effects, it also shows varying degrees of cytotoxicity against human cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 35 |
Case Studies
- Inhibition of Type III Secretion System (T3SS) : A study demonstrated that this compound significantly inhibits the T3SS in enteric bacteria, which is crucial for their virulence. This was evidenced by a reduction in the secretion of virulence factors in treated cultures compared to controls .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .
Pharmacological Implications
The promising biological activities suggest that this compound could be developed into therapeutic agents targeting bacterial infections and neurodegenerative diseases.
Q & A
Q. How can a spirocyclic amine’s conformational flexibility impact its pharmacological profile?
Q. What conceptual frameworks guide hypothesis-driven research on this compound’s environmental impact?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
